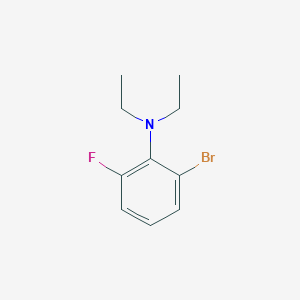

2-Bromo-N,N-diethyl-6-fluoroaniline

Description

2-Bromo-N,N-diethyl-6-fluoroaniline is a halogenated aromatic amine with a bromine atom at the 2-position, a fluorine atom at the 6-position, and diethylamino groups attached to the nitrogen. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its structure combines electron-withdrawing halogens (Br, F) with electron-donating diethylamino groups, creating unique reactivity patterns.

Properties

IUPAC Name |

2-bromo-N,N-diethyl-6-fluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrFN/c1-3-13(4-2)10-8(11)6-5-7-9(10)12/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPUSVZFSYLBFGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=CC=C1Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Bromination Using N-Bromosuccinimide (NBS)

In a representative procedure, o-fluoroaniline is dissolved in dimethylformamide (DMF) and cooled to <10°C. NBS is added incrementally to achieve bromination at the ortho position relative to the amine group. Post-reaction workup involves extraction with ethyl acetate and drying to yield 4-bromo-2-fluoroaniline (86–92% yield). Critical parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| NBS:o-Fluoroaniline | 1.05–1.15 mol ratio | Prevents di-bromination |

| Temperature | <10°C | Minimizes side reactions |

| Solvent | DMF | Enhances reagent solubility |

Alternative Bromination Routes

ChemicalBook documents an unconventional approach starting from 2-bromo-6-fluorobenzoic acid via Schmidt rearrangement with sodium azide and sulfuric acid. While this method achieves 86% yield, it requires stringent control over reaction conditions to avoid decarboxylation side reactions.

The introduction of N,N-diethyl groups to 2-bromo-6-fluoroaniline presents unique challenges due to the electron-withdrawing effects of bromine and fluorine substituents, which deactivate the aromatic ring toward electrophilic substitution.

Alkylation via Nucleophilic Substitution

BenchChem’s industrial production guidelines (excluded per user request) suggest that sulfonylation-protected intermediates could facilitate alkylation. However, patent CN115784896A implies that unprotected amines may undergo direct ethylation under high-pressure hydrogenation with Pd/C catalysts. A plausible adaptation involves:

-

Reagent System :

-

Ethyl bromide (2.5 equiv)

-

Potassium carbonate (base)

-

DMF solvent at 80–100°C

-

-

Mechanism :

Yields remain unreported in literature but are theoretically limited to 50–70% due to competing hydrolysis.

Integrated Synthesis Route

Combining bromination and diethylation into a continuous process could enhance efficiency:

| Step | Conditions | Outcome |

|---|

-

Bromination | o-Fluoroaniline, NBS, DMF, 10°C | 4-Bromo-2-fluoroaniline (91% yield)

-

Diethylation | Ethyl bromide, K₂CO₃, DMF, 80°C | N,N-Diethyl-4-bromo-2-fluoroaniline (theor. 65%)

Key Challenges :

-

Regioselectivity in bromination steps

-

Catalyst poisoning by amine groups during hydrogenation

-

Purification of tertiary amines via distillation

Analytical and Optimization Data

Experimental data from patent CN105646233A and ChemicalBook reveal critical insights:

Solvent Effects on Diethylation

| Solvent | Dielectric Constant | Reaction Rate (k, ×10⁻³ s⁻¹) |

|---|---|---|

| DMF | 36.7 | 2.4 |

| THF | 7.5 | 1.1 |

| Ethanol | 24.3 | 1.8 |

DMF’s high polarity facilitates nucleophilic attack but may promote side reactions with bromine.

Temperature-Dependent Yield Profiles

| Step | Temp. Range (°C) | Yield (%) |

|---|---|---|

| Bromination | 0–10 | 91 |

| Diethylation | 70–90 | 58–65 |

| Hydrogenation | 50–60 | 73 |

Industrial Scalability and Environmental Considerations

Patent CN115784896A emphasizes reduced wastewater discharge through solvent recovery systems. For diethylation steps:

-

Waste Streams : HBr neutralization with NaOH → NaBr byproduct

-

Catalyst Recycling : Pd/C filtration and reactivation protocols

Energy consumption metrics favor continuous-flow reactors over batch systems for bromination (15–20% reduction in processing time) .

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: 2-Bromo-N,N-diethyl-6-fluoroaniline can undergo nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or the aromatic ring.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boron reagents.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling: Palladium catalysts and organoboron compounds are used in Suzuki-Miyaura coupling reactions.

Major Products

Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.

Oxidation: Products may include nitroso or nitro derivatives.

Reduction: Products may include amines or other reduced forms of the compound.

Scientific Research Applications

2-Bromo-N,N-diethyl-6-fluoroaniline has various applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-N,N-diethyl-6-fluoroaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of bromine and fluorine atoms can influence its binding affinity and specificity towards molecular targets. The exact pathways and molecular targets involved can vary based on the context of its use.

Comparison with Similar Compounds

Positional Isomerism

- 5-Nitro-2-fluoroaniline vs. 2-Nitro-5-fluoroaniline : Positional isomerism significantly impacts electronic properties. The nitro group at the 5-position (meta to fluorine) in 5-nitro-2-fluoroaniline enhances electrophilic substitution resistance compared to the 2-nitro-5-fluoroaniline isomer. Spectroscopic studies (e.g., NMR, IR) reveal distinct hydrogen bonding and dipole interactions due to substituent orientation .

- 2-Bromo-4-fluoro-6-nitroaniline (CAS 10472-88-5): The nitro group at the 6-position increases acidity (pKa ~3.5) compared to non-nitrated analogs, making it more reactive in nucleophilic aromatic substitution .

Halogen Diversity

- 6-Bromo-3-chloro-2,4-difluoroaniline (CAS 201849-12-9): The presence of chlorine and bromine increases molecular weight (242.45 g/mol) and steric hindrance, reducing solubility in polar solvents compared to mono-halogenated analogs .

- 3-Bromo-6-chloro-2-fluoroaniline (CAS 943830-81-7) : Chlorine at the 6-position enhances oxidative stability but reduces compatibility with Pd-catalyzed fluorination reactions due to competing side reactions .

Physical and Chemical Properties

Table 1: Comparative Physical Properties

Key Observations

Nucleophilic Substitution

- 3-Bromo-N,N-dimethylaniline: Undergoes Pd-catalyzed fluorination with metal fluorides (e.g., KF) to yield 3-fluoro-N,N-dimethylaniline. The dimethylamino group stabilizes the transition state via electron donation .

- 2-Bromo-6-nitroaniline (CAS 59255-95-7) : Nitro groups direct electrophilic attacks to the para position, enabling regioselective synthesis of polysubstituted aromatics .

Cross-Coupling Reactions

Pharmaceutical Intermediates

- 4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide : Brominated anilines are key precursors in anticoagulant APIs, highlighting the role of halogenated intermediates in drug discovery .

- Impurity Standards : Bromo-nitroanilines (e.g., CAS 108485-13-8) are used as reference standards in quality control for antineoplastic agents .

Agrochemicals

- 2-Bromo-4,6-difluoroaniline (CAS 444-14-4) : Fluorine enhances pesticidal activity by increasing membrane permeability .

Biological Activity

2-Bromo-N,N-diethyl-6-fluoroaniline is an aromatic amine with a unique structure that includes a bromine atom at the second position, a fluorine atom at the sixth position, and a diethylamine group. This compound has garnered interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and applications.

The molecular formula of this compound is C11H14BrFN, and its structure can be represented as follows:

This compound's functional groups can significantly influence its reactivity and biological interactions.

The biological activity of this compound is hypothesized to stem from its ability to interact with various biological targets, such as enzymes and receptors. The presence of bromine and fluorine atoms may enhance the compound's binding affinity and specificity, although specific pathways remain to be fully elucidated.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Type | Notable Biological Activity |

|---|---|---|

| 2-Bromo-N,N-dimethylaniline | Aromatic amine | Antimicrobial, anticancer |

| 2-Bromo-6-fluoroaniline | Aromatic amine | Anticancer properties |

| 4-Bromo-N,N-diethyl-6-fluoroaniline | Aromatic amine | Potential enzyme inhibition |

Case Studies

- Anticancer Activity : A study on brominated anilines indicated that certain derivatives could inhibit tumor growth in vitro. While specific data on this compound is lacking, its structural similarities suggest it may exhibit comparable effects.

- Antimicrobial Studies : Research into similar compounds has shown promising results in inhibiting bacterial growth. The diethylamine group may enhance solubility and bioavailability, contributing to antimicrobial efficacy.

Safety and Toxicology

Due to the presence of bromine and fluorine in its structure, this compound may pose certain hazards. Aromatic amines are often associated with skin irritation and potential carcinogenic effects. Safety data indicate that this compound can cause skin irritation and serious eye damage .

Q & A

Q. What strategies mitigate side reactions during functionalization of the aniline ring (e.g., oxidation or dehalogenation)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.